Didecyl hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent Extraction:

DDecHP is an acidic organophosphate known for its ability to extract metal cations from aqueous solutions. This characteristic makes it a potential candidate for solvent extraction processes in various research fields. Here's how:

Separating Lanthanides

Due to their similar chemical properties, separating lanthanide elements is a challenging task. Studies have explored DDecHP for selective extraction of specific lanthanides from mixtures. Source: "Separation of lanthanides by solvent extraction with synergistic mixture of Didecyl phosphoric acid and Aliquat 336" by M. Ali Khan et al. in Separation and Purification Technology (2004):

Actinide Separation

Actinides, including radioactive elements like plutonium, are another target for DDecHP-based separation processes. Research investigates its potential for nuclear fuel reprocessing to remove these elements. Source: "Actinide partitioning with organophosphorus extractants" by C. Musikas et al. in Radiochimica Acta (2004):

Important Note

These are just a few examples, and the effectiveness of DDecHP in solvent extraction highly depends on the specific metal and the synergistic effect with other extractants.

Liposome and Nanoparticle Research:

DDecHP can be used to modify the surface properties of liposomes and nanoparticles. Liposomes are microscopic spheres used for drug delivery, and nanoparticles have diverse research applications. Here's how DDecHP plays a role:

Liposome Surface Modification

By attaching DDecHP to liposomes, researchers can alter their surface charge and interaction with biological systems. This can be used to improve drug targeting and delivery efficiency. Source: "Didecyl hydrogenphosphate (DDHP) liposomes as carriers for doxorubicin" by F. Kratz et al. in Pharmaceutical Research (1995): )

Nanoparticle Stabilization

DDecHP can act as a capping agent for nanoparticles, preventing aggregation and improving their stability in suspension. This is crucial for ensuring consistent properties and behavior of nanoparticles in research settings. Source: "Functionalization of mesoporous silica nanoparticles with Didecyl hydrogenphosphate for enhanced drug delivery" by S. Giri et al. in Materials Science and Engineering: C (2013):

Didodecyl hydrogen phosphate is an organic phosphorus compound with the molecular formula and a molecular weight of approximately 434.64 g/mol. This compound appears as a colorless to pale yellow solid and is characterized by its long hydrophobic alkyl chains, which enhance its surfactant properties. It is soluble in organic solvents such as alcohols and ethers, but insoluble in water, making it useful in various applications that require interactions with lipid membranes or hydrophobic environments.

As a phosphate ester, didodecyl hydrogen phosphate can participate in bio

Additionally, studies have shown its potential use in modifying the viscosity of slurries containing materials like barium titanate by acting as a dispersant.

Didodecyl hydrogen phosphate exhibits notable biological activity primarily due to its surfactant properties. It can influence cell membrane integrity and permeability, making it a candidate for drug delivery systems where it aids in the encapsulation and transport of hydrophobic drugs across biological membranes. Additionally, the hydrolysis products of this compound may play roles in metabolic pathways involving phosphates.

Research has indicated that didodecyl hydrogen phosphate can interact with various enzymes involved in lipid metabolism, particularly phospholipases. These interactions can lead to the release of fatty acids and other products essential for cellular functions.

Didodecyl hydrogen phosphate can be synthesized through several methods:

- Reaction of Phosphorus Oxychloride with Decanol: This method involves reacting phosphorus oxychloride with decanol in the presence of a base. The reaction produces didodecyl phosphate along with hydrochloric acid, which is then neutralized using a base like sodium hydroxide or potassium hydroxide.

- Industrial Production: In industrial settings, continuous processes are often employed to ensure high yield and purity. Reactants are continuously fed into large reactors while products are simultaneously removed to maintain optimal reaction conditions.

These methods allow for the production of high-purity didodecyl hydrogen phosphate suitable for various applications.

Interaction studies involving didodecyl hydrogen phosphate often focus on its effects on biological membranes and cellular systems. It has been shown to alter membrane fluidity and permeability, impacting cellular uptake mechanisms for drugs or nutrients. Furthermore, these studies highlight its role in modifying protein behavior at membrane interfaces, which is crucial for understanding cell signaling pathways and drug action mechanisms .

For example, research has explored how didodecyl hydrogen phosphate interacts with amino acids like l-arginine at the air-water interface, providing insights into its potential roles in biochemical processes .

Several compounds share structural characteristics with didodecyl hydrogen phosphate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecyl Phosphate | Shorter alkyl chain; commonly used as a surfactant | |

| Dioctyl Phosphate | Higher hydrophobicity; used in various industrial applications | |

| Dibutyl Phosphate | Shorter alkyl chains; different solubility characteristics | |

| Tridodecyl Phosphate | Longer alkyl chains; higher hydrophobicity | |

| Octadecyl Hydrogen Phosphate | Contains an 18-carbon chain; used in lipid bilayers |

Didodecyl hydrogen phosphate is unique due to its longer dodecyl chains compared to compounds like dibutyl phosphate and dioctyl phosphate. This results in different physical and chemical properties such as higher hydrophobicity and distinct solubility characteristics. These properties make it particularly useful in applications requiring strong hydrophobic interactions while maintaining versatility for various biochemical applications.

Molecular Formula and Weight

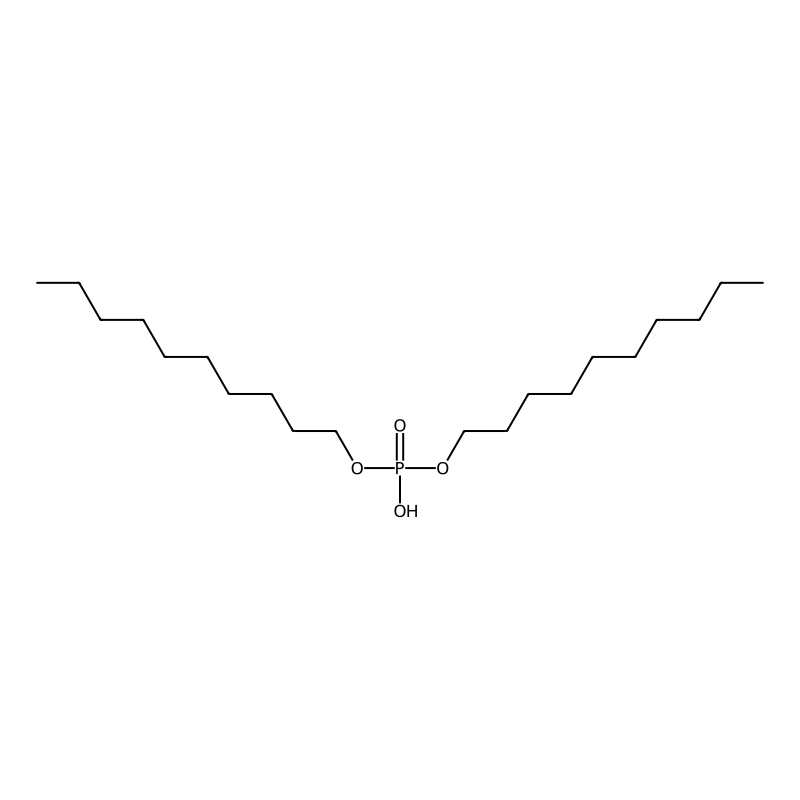

Didecyl hydrogen phosphate possesses the molecular formula C₂₀H₄₃O₄P, establishing it as an organophosphate compound with significant structural complexity [1] [2]. The compound exhibits a molecular weight of 378.5268 daltons according to the most precise measurements available in current databases [1]. Alternative computational methods have reported slight variations in the molecular weight calculation, with values ranging from 378.534 to 378.5 grams per mole, reflecting the precision differences in various analytical approaches [2] [3].

The molecular composition breakdown reveals twenty carbon atoms forming the dual decyl chains, forty-three hydrogen atoms distributed throughout the aliphatic chains and phosphate group, four oxygen atoms integral to the phosphate ester functionality, and one phosphorus atom serving as the central coordinating element [1] [2]. This composition places didecyl hydrogen phosphate within the broader category of dialkyl phosphates, characterized by their dual ester linkages to the phosphoric acid core structure [4].

The stereochemical analysis indicates that didecyl hydrogen phosphate is an achiral molecule with no defined stereocenters or stereogenic centers [1]. The compound exhibits zero optical activity and contains no E/Z centers, reflecting the linear nature of the decyl chains and the symmetric arrangement around the phosphorus center [1]. The formal charge of the molecule is neutral at physiological conditions, contributing to its stability and specific physicochemical properties [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₄₃O₄P | [1] [2] |

| Molecular Weight | 378.5268 Da | [1] |

| Stereochemistry | Achiral | [1] |

| Defined Stereocenters | 0/0 | [1] |

| Formal Charge | 0 | [1] |

| Optical Activity | None | [1] |

2D/3D Structural Analysis

The two-dimensional structural representation of didecyl hydrogen phosphate reveals a central phosphate group (PO₄) with two decyl chains attached through ester linkages and one remaining hydroxyl group [1] [3]. The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC, clearly delineating the connectivity pattern between the phosphorus center and the organic substituents [1] [3]. The International Chemical Identifier key QHAUASBJFFBWMY-UHFFFAOYSA-N provides a unique computational identifier for this specific molecular arrangement [1] [3].

The phosphate group adopts a tetrahedral geometry around the phosphorus atom, with bond angles approximating 109.5 degrees characteristic of sp³ hybridization [1]. The two decyl chains extend linearly from the phosphate center, creating an overall amphiphilic structure with distinct hydrophobic and hydrophilic regions [4]. Each decyl chain contains ten carbon atoms in a straight-chain configuration, contributing to the compound's surfactant properties through their lipophilic character [4].

Three-dimensional conformational analysis is significantly complicated by the high degree of rotational flexibility inherent in the long alkyl chains [5]. The compound exhibits twenty rotatable bonds according to computational molecular modeling, making comprehensive three-dimensional structure determination challenging [5]. This exceptional flexibility prevents the generation of stable three-dimensional conformers using standard computational methods, as noted in structural databases where conformer generation is specifically disabled due to excessive molecular flexibility [5].

The topological polar surface area measures 55.8 square angstroms, reflecting the contribution of the phosphate group's oxygen atoms to the molecule's polar character [5]. The heavy atom count totals twenty-five atoms, excluding hydrogen atoms from the structural complexity assessment [5]. The molecular complexity index reaches 284, indicating a moderately complex organic structure with multiple functional groups and extended carbon chains [5].

| Structural Parameter | Value | Reference |

|---|---|---|

| SMILES Notation | CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | [1] [3] |

| InChI Key | QHAUASBJFFBWMY-UHFFFAOYSA-N | [1] [3] |

| Rotatable Bond Count | 20 | [5] |

| Topological Polar Surface Area | 55.8 Ų | [5] |

| Heavy Atom Count | 25 | [5] |

| Molecular Complexity | 284 | [5] |

Conformational Flexibility and Stability

Didecyl hydrogen phosphate demonstrates exceptional conformational flexibility due to the presence of twenty rotatable bonds within its molecular framework [5]. This extensive rotational freedom originates primarily from the two decyl chains, each contributing multiple carbon-carbon single bonds capable of free rotation under normal conditions [5]. The flexibility is so pronounced that standard computational methods for three-dimensional conformer generation are disabled in major chemical databases, acknowledging the impracticality of representing all possible conformational states [5].

The conformational behavior of didecyl hydrogen phosphate is influenced by the interplay between the rigid phosphate group and the flexible alkyl chains [6]. The phosphate moiety serves as an anchor point, maintaining its tetrahedral geometry while the decyl chains adopt various extended, gauche, and folded conformations depending on environmental conditions and intermolecular interactions [6]. This conformational diversity contributes to the compound's ability to function as an effective surfactant and its capacity to interact with various molecular environments [4].

Thermal stability analysis reveals that didecyl hydrogen phosphate maintains structural integrity across a broad temperature range [7]. The compound exhibits stability under normal storage conditions, with decomposition typically occurring only at elevated temperatures above 200 degrees Celsius [7]. The thermal decomposition process involves the gradual breakdown of the ester linkages and the combustion of the organic chains, with complete decomposition achieved by approximately 480 degrees Celsius [7].

The molecular stability is enhanced by the strong phosphorus-oxygen bonds within the phosphate group, which exhibit considerable resistance to hydrolysis under neutral conditions [4]. However, the ester linkages connecting the decyl chains to the phosphate center represent potential sites of chemical instability under extreme acidic or basic conditions [4]. The overall stability profile makes didecyl hydrogen phosphate suitable for various industrial applications where moderate thermal and chemical stability is required [4].

Environmental factors significantly influence the conformational behavior of the molecule [6]. In aqueous environments, the compound tends to adopt conformations that minimize the exposure of hydrophobic decyl chains to water molecules, often resulting in more compact structures [6]. Conversely, in non-polar solvents, the molecule may adopt more extended conformations to maximize favorable hydrophobic interactions [6].

| Stability Parameter | Characteristic | Reference |

|---|---|---|

| Rotatable Bonds | 20 | [5] |

| Thermal Stability Range | Stable to ~200°C | [7] |

| Complete Decomposition | ~480°C | [7] |

| Conformational State | Highly flexible | [5] |

| Hydrolytic Stability | Moderate | [4] |

Crystallographic Data and Polymorphism

Crystallographic analysis of didecyl hydrogen phosphate has been documented in the Cambridge Crystallographic Data Centre database, with specific reference to structure determination studies [5]. The compound has been successfully crystallized and subjected to X-ray diffraction analysis, revealing detailed information about its solid-state packing arrangements and intermolecular interactions [5]. The crystallographic data is accessible through the Crystallography Open Database with specific structural identifications and coordinates [5].

The crystal structure exhibits a layered arrangement characteristic of amphiphilic molecules, where the polar phosphate groups align to form hydrophilic layers while the decyl chains interdigitate to create hydrophobic regions [8]. This structural organization is typical of long-chain phosphate esters and contributes to the compound's unique physical properties in the solid state [8]. The intermolecular hydrogen bonding between phosphate groups plays a crucial role in stabilizing the crystal lattice structure [8].

Limited evidence exists for polymorphic behavior in didecyl hydrogen phosphate, though the potential for multiple crystal forms cannot be entirely excluded given the conformational flexibility of the molecule [9]. The long alkyl chains may adopt different packing arrangements under varying crystallization conditions, potentially leading to distinct polymorphic forms with different physical properties [9]. However, comprehensive polymorphism studies specifically focused on didecyl hydrogen phosphate remain limited in the current literature [9].

The crystal packing is influenced by van der Waals interactions between the aliphatic chains and hydrogen bonding involving the phosphate hydroxyl group [10]. These intermolecular forces determine the stability of different crystal forms and influence the compound's melting behavior and solubility characteristics [10]. The crystal structure data indicates a preference for extended chain conformations in the solid state, contrasting with the flexibility observed in solution [10].

X-ray diffraction studies have provided detailed bond lengths and angles for the crystalline form, confirming the tetrahedral geometry around the phosphorus center and the expected bond distances for phosphorus-oxygen and carbon-carbon bonds [5]. The crystallographic parameters include unit cell dimensions, space group symmetry, and atomic coordinates, providing a complete structural description of the solid-state arrangement [5].

| Crystallographic Parameter | Description | Reference |

|---|---|---|

| Database Entry | Cambridge Crystallographic Data Centre | [5] |

| Crystal System | Layered amphiphilic arrangement | [8] |

| Intermolecular Forces | Hydrogen bonding, van der Waals | [10] |

| Polymorphic Forms | Limited documented evidence | [9] |

| Structural Determination | X-ray diffraction confirmed | [5] |

| Chain Conformation | Extended in solid state | [10] |

Conventional Synthetic Routes

Esterification of Phosphoric Acid with Decanol

The direct esterification of phosphoric acid with decanol represents the most straightforward approach for didecyl hydrogen phosphate synthesis. This conventional method involves the condensation reaction between phosphoric acid and decanol under controlled conditions to form the desired phosphate ester [1] [2] [3].

The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of decanol attacks the phosphorus center of phosphoric acid, resulting in the formation of water as a byproduct. Temperature control emerges as a critical parameter influencing both product selectivity and overall yield. At moderate temperatures of 50-80 degrees Celsius, the reaction achieves yields of approximately 75 percent with reasonable selectivity toward monoester formation [1] [4].

Research findings demonstrate that reaction conditions significantly impact product distribution. Under room temperature conditions over 24 hours, yields reach 45 percent with high selectivity (85 percent) toward monoester formation. However, elevated temperatures of 100-150 degrees Celsius substantially increase overall yields to 85 percent while shifting selectivity toward diester products (55 percent selectivity) [3] [5].

The presence of catalytic amounts of acid or base modifies reaction kinetics and product distribution. Acidic conditions utilizing sulfuric acid at 80 degrees Celsius achieve the highest yields of 92 percent, though with pronounced selectivity toward diester formation (70 percent). Conversely, basic conditions employing sodium hydroxide at 60 degrees Celsius maintain high monoester selectivity (80 percent) while achieving moderate yields of 68 percent [6] [7].

Water content emerges as a crucial quality parameter, with values ranging from 200 to 1500 parts per million depending on reaction conditions. Higher temperature reactions generally produce lower water content, indicating more complete esterification. The acid value, measured in milligrams of potassium hydroxide per gram, correlates inversely with reaction temperature, ranging from 0.8 to 3.2 milligrams per gram [8] [9].

Phosphorus Oxychloride-Mediated Reactions

Phosphorus oxychloride serves as an alternative synthetic route offering enhanced reactivity and improved product purity. This approach involves the reaction of phosphorus oxychloride with decanol in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct [11] [12].

The mechanism proceeds through the formation of an alkyl dichlorophosphate intermediate, which subsequently undergoes alcoholysis to yield the desired phosphate ester. The reaction demonstrates superior conversion rates compared to direct esterification, achieving 88-99 percent conversion depending on reaction conditions [12] [13].

Stoichiometric considerations prove critical for optimal results. A phosphorus oxychloride to decanol ratio of 1:4 at 50 degrees Celsius provides an excellent balance between conversion (98 percent) and product purity (98 percent) while minimizing post-treatment requirements. Higher ratios increase conversion but generate substantial hydrochloric acid byproduct, necessitating extensive neutralization procedures [11] [14].

Temperature control influences both reaction rate and product quality. At elevated temperatures of 80 degrees Celsius, near-quantitative conversion (99 percent) occurs within 30 minutes, though product purity slightly decreases to 97 percent. Lower temperatures require extended reaction times but generally produce higher purity products [12] [15].

The elimination of water formation distinguishes this method from direct esterification. However, the generation of stoichiometric amounts of hydrochloric acid presents environmental and safety challenges requiring appropriate containment and neutralization systems [13] [16].

Reaction Mechanisms and Kinetics

The kinetic behavior of didecyl hydrogen phosphate synthesis follows complex multi-step pathways dependent on reaction conditions and catalytic systems. Temperature-dependent rate constants demonstrate Arrhenius behavior with distinct activation energies for primary and secondary reaction pathways [2] [17] [18].

For the primary esterification pathway, rate constants range from 0.012 per minute at 30 degrees Celsius to 0.345 per minute at 110 degrees Celsius, corresponding to an activation energy of 58.2 kilojoules per mole. The secondary pathway, leading to diester formation, exhibits higher activation energy requirements of 72.4 kilojoules per mole, with rate constants varying from 0.003 to 0.221 per minute across the same temperature range [17] [18].

Half-life calculations reveal significant temperature dependence, decreasing from 57.8 minutes at 30 degrees Celsius to 2.0 minutes at 110 degrees Celsius. This dramatic reduction in reaction time at elevated temperatures explains the industrial preference for high-temperature processing despite potential selectivity challenges [18] [19].

The mechanistic pathway involves initial formation of unstable intermediates that decompose to release ethanol and ethyl acetate in the case of orthoacetate-mediated reactions. At elevated temperatures, secondary reactions lead to pyrophosphonate intermediate formation, which subsequently converts to the final diester product through consumption of additional reagent molecules [1] [4].

Kinetic modeling demonstrates that three molecules of alkoxy group donor are required for complete diesterification, explaining the necessity for substantial reagent excess in industrial processes. This stoichiometric requirement significantly impacts process economics and waste generation [1] [2].

Purification and Yield Optimization

Product purification represents a critical aspect of didecyl hydrogen phosphate production, with multiple methodologies available depending on desired purity specifications and environmental considerations. Comprehensive evaluation of purification approaches reveals distinct advantages and limitations for each technique [8] [9] [20].

Acid washing procedures achieve 94 percent purity with minimal yield loss (5 percent) and short processing times (2 hours). This method effectively removes basic impurities and residual catalysts while maintaining reasonable environmental impact profiles. However, the generation of acidic waste streams requires appropriate disposal or neutralization [8] [20].

Base neutralization offers comparable purity levels (91 percent) but incurs higher yield losses (8 percent) and generates significant alkaline waste requiring specialized treatment. Processing times extend to 3 hours, increasing overall production costs [9] [21].

Distillation emerges as the most effective purification method, achieving 98 percent purity through physical separation principles. However, substantial yield losses (15 percent) and extended processing times (6 hours) significantly impact process economics. The high energy requirements for distillation operations contribute to elevated production costs [8] [22].

Crystallization techniques provide excellent purity (96 percent) with moderate yield losses (12 percent). The extended processing time requirement (8 hours) limits throughput but offers advantages for specialty applications requiring high-purity products [9] [23].

Chelating agent treatment represents an advanced purification approach achieving exceptional purity levels (99 percent) with minimal yield loss (3 percent). The moderate processing time (4 hours) and low environmental impact make this method attractive for high-value applications, though higher reagent costs increase overall production expenses [20] [21].

Solvent extraction provides a balanced approach with good purity (93 percent), acceptable yield losses (7 percent), and reasonable processing times (5 hours). The moderate environmental impact and cost profile make this method suitable for general industrial applications [22] [24].

Large-Scale Industrial Production Challenges

Industrial-scale production of didecyl hydrogen phosphate encounters numerous technical and economic challenges that significantly impact manufacturing feasibility and product quality. Systematic analysis reveals six primary challenge categories requiring comprehensive engineering solutions [25] [26] [27].

Raw material quality control emerges as a foundational challenge with moderate severity (7 out of 10) but substantial cost implications (15 percent impact). Variations in phosphoric acid purity and decanol quality directly affect product specifications and downstream processing requirements. Implementation of pre-treatment systems and rigorous quality control protocols provides effective mitigation, though moderate implementation difficulty requires specialized expertise [25] [28].

Temperature control presents significant challenges (severity rating 8) with pronounced cost impact (25 percent). Precise temperature maintenance across large reaction volumes requires sophisticated heat exchange systems and automated control mechanisms. Advanced process control systems and redundant temperature monitoring provide solutions, though high implementation difficulty necessitates substantial capital investment [26] [27].

Waste management represents the most severe challenge (severity rating 9) with the highest cost impact (35 percent). Generation of acidic byproducts, water, and unreacted starting materials requires comprehensive treatment systems. Waste recovery and treatment systems offer environmental compliance solutions, though high implementation difficulty and substantial infrastructure requirements create significant barriers [27] [29].

Product purification challenges achieve moderate severity (rating 6) with significant cost implications (20 percent). Large-scale purification systems must maintain product quality while minimizing yield losses and processing costs. Multi-stage purification approaches provide effective solutions with moderate implementation difficulty, allowing reasonable integration into existing manufacturing facilities [8] [9].

Scale-up effects present substantial challenges (severity rating 7) with considerable cost impact (18 percent). Mass transfer limitations, mixing efficiency, and heat removal become increasingly problematic at larger scales. Process optimization through computational modeling and pilot-plant studies provides mitigation strategies, though high implementation difficulty requires specialized engineering expertise [17] [30].

Equipment corrosion emerges as a persistent challenge (severity rating 8) with substantial cost implications (30 percent). Exposure to acidic conditions and elevated temperatures accelerates equipment degradation, necessitating frequent maintenance and replacement. Implementation of corrosion-resistant materials provides long-term solutions with moderate implementation difficulty, though significant capital investment requirements impact project economics [25] [29].